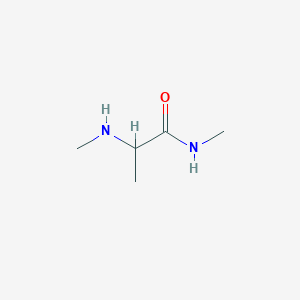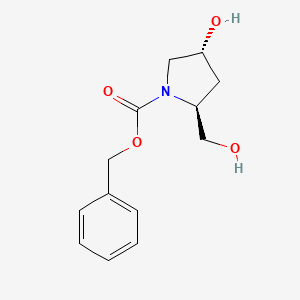
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
-
Herbicides in Agriculture
- Field : Environmental Science and Pollution Research
- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound similar to the one you mentioned, is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method : The herbicide is applied at post-emergence (leave) or pre-emergence stage of crops (on soil) .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .
-
Synthesis and Molecular Docking Studies
- Field : Chemistry
- Application : A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Water Treatment
- Field : Environmental Science
- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .
- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .
- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Water Treatment
- Field : Environmental Science
- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .
- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .
- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .
-
Pharmaceutical Research
- Field : Pharmaceutical Science
- Application : 2,4-DICHLORO-N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)BENZOHYDRAZIDE, a compound similar to the one you mentioned, is being researched for potential pharmaceutical applications .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this research are not specified in the source .
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Field : Chemical Synthesis
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Method : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation and chlorination .
- Results : The synthesis resulted in good yield .
-
Environmental Impact
- Field : Environmental Science
- Application : The compound 2,4-Dichloro-N’-[(E)-(2-nitrophenyl)methylene]benzohydrazide, which is similar to the one you mentioned, has been studied for its environmental impact .
- Method : The study involved the use of the US Environmental Protection Agency’s EPISuite™ .
- Results : The study provided data on the compound’s Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure Estimations .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBHWHVEUKKPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)




